molecular formula C9H15N5O2 B13726177 (E)-ethyl N'-5-amino-1-methyl-1H-pyrazole-4-carbonylacetohydrazonate

(E)-ethyl N'-5-amino-1-methyl-1H-pyrazole-4-carbonylacetohydrazonate

Cat. No.: B13726177
M. Wt: 225.25 g/mol
InChI Key: LKBDLUGBWAFBBL-SDQBBNPISA-N
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Preparation Methods

The synthesis of Ethyl N-[(5-amino-1-methyl-1H-pyrazol-4-yl)-carbonyl]ethanehydrazonoate involves several steps. One common synthetic route starts with the reaction of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile with chloro(triphenyl)methane to form 1-methyl-5-(triphenylmethyl)amino-1H-pyrazol-4-carbonitrile. This intermediate is then reacted with hydrogen peroxide and sodium hydroxide to yield 1-methyl-5-(triphenylmethyl)amino-1H-pyrazole-4-carboxamide. The carboxamide undergoes Hofmann rearrangement in the presence of PhI(OAc)2 and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), followed by condensation with N-(tert-butoxycarbonyl)ethylenediamine (Boc-EDA) to obtain the final product .

Chemical Reactions Analysis

Ethyl N-[(5-amino-1-methyl-1H-pyrazol-4-yl)-carbonyl]ethanehydrazonoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl N-[(5-amino-1-methyl-1H-pyrazol-4-yl)-carbonyl]ethanehydrazonoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl N-[(5-amino-1-methyl-1H-pyrazol-4-yl)-carbonyl]ethanehydrazonoate involves its interaction with various molecular targets. The compound’s pyrazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but its structure suggests it could interact with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Ethyl N-[(5-amino-1-methyl-1H-pyrazol-4-yl)-carbonyl]ethanehydrazonoate is unique due to its specific substitution pattern on the pyrazole ring. Similar compounds include:

    1-Methyl-5-amino-1H-pyrazole-4-carboxamide: Shares the pyrazole core but differs in the functional groups attached.

    Ethyl 1-methyl-5-amino-1H-pyrazole-4-carboxylate: Another similar compound with different ester functionality.

    1-Methyl-5-(triphenylmethyl)amino-1H-pyrazole-4-carbonitrile: An intermediate in the synthesis of the target compound.

These compounds share structural similarities but differ in their reactivity and applications, highlighting the unique properties of Ethyl N-[(5-amino-1-methyl-1H-pyrazol-4-yl)-carbonyl]ethanehydrazonoate.

Properties

Molecular Formula

C9H15N5O2

Molecular Weight

225.25 g/mol

IUPAC Name

ethyl (1Z)-N-(5-amino-1-methylpyrazole-4-carbonyl)ethanehydrazonate

InChI

InChI=1S/C9H15N5O2/c1-4-16-6(2)12-13-9(15)7-5-11-14(3)8(7)10/h5H,4,10H2,1-3H3,(H,13,15)/b12-6-

InChI Key

LKBDLUGBWAFBBL-SDQBBNPISA-N

Isomeric SMILES

CCO/C(=N\NC(=O)C1=C(N(N=C1)C)N)/C

Canonical SMILES

CCOC(=NNC(=O)C1=C(N(N=C1)C)N)C

Origin of Product

United States

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